

A Versatile Heterocyclic Building Block for Advanced Drug Discovery

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Compound of Interest

Compound Name: 5-Chloro-3-hydroxypicolinonitrile

Cat. No.: B1398180

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, **5-Chloro-3-hydroxypicolinonitrile**. This molecule, belonging to the substituted picolinonitrile class, is a valuable scaffold in medicinal chemistry due to its trifunctional nature, presenting hydroxyl, chloro, and nitrile groups on a pyridine core. This unique arrangement offers multiple reaction sites for the synthesis of complex, biologically active molecules.

Physicochemical and Structural Characteristics

5-Chloro-3-hydroxypicolinonitrile is a substituted pyridine derivative. The pyridine ring is a common motif in numerous pharmaceuticals, and the specific arrangement of its substituents makes this compound a particularly useful starting material.^{[1][2]} The electron-withdrawing nature of the cyano and chloro groups, combined with the nucleophilic character of the hydroxyl group, dictates its reactivity and potential for derivatization.

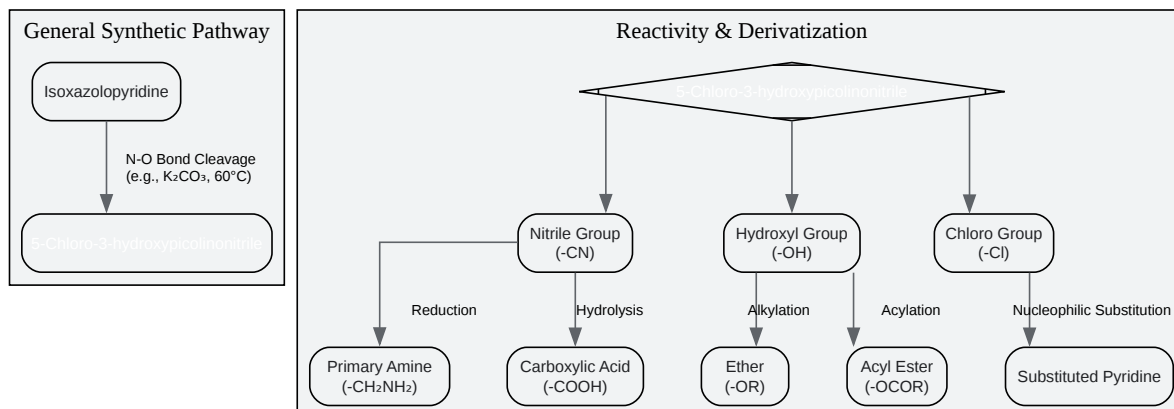
Property	Value	Source
IUPAC Name	5-chloro-3-hydroxypyridine-2-carbonitrile	PubChem[3]
CAS Number	202186-21-8	Apollo Scientific[4]
Molecular Formula	C ₆ H ₃ ClN ₂ O	PubChem[3]
Molecular Weight	154.55 g/mol	PubChem[3]
Predicted Boiling Point	410.7 ± 45.0 °C	ChemicalBook[5]
Predicted Density	1.52 ± 0.1 g/cm ³	ChemicalBook[5]
Predicted pKa	0.30 ± 0.20	ChemicalBook[5]

Synthesis and Chemical Reactivity

The synthesis of 3-hydroxy-4-substituted picolinonitriles can be achieved through various modern organic synthesis methods. One notable approach involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N–O bond in the resulting isoxazolopyridines under mild conditions.[6] This method highlights the advanced strategies available for constructing such functionalized pyridine rings.

The true value of **5-Chloro-3-hydroxypicolinonitrile** lies in the reactivity of its functional groups:

- The Cyano Group (-CN): This group is a versatile precursor for a wide array of functionalities. It can be readily converted into amines, amides, carboxylic acids, esters, and ketones, providing a gateway to diverse chemical spaces.[6]
- The Hydroxyl Group (-OH): The phenolic hydroxyl group can be easily alkylated or acylated, allowing for the introduction of various side chains and the exploration of structure-activity relationships (SAR).[6]
- The Chloro Group (-Cl): The chlorine atom on the pyridine ring can participate in nucleophilic aromatic substitution reactions, enabling the introduction of other substituents.[7] This is particularly useful in late-stage functionalization of drug candidates.



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Caption: Synthetic utility of **5-Chloro-3-hydroxypicolinonitrile**.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridine scaffolds are integral to modern drug discovery due to their presence in a wide range of biologically active compounds.[2] Chlorinated molecules, in particular, are found in over 250 FDA-approved drugs, highlighting the importance of chlorine in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[8]

5-Chloro-3-hydroxypicolinonitrile serves as a key intermediate for generating libraries of novel compounds for high-throughput screening. Its derivatization can lead to compounds with potential therapeutic activities, including:

- **Anticancer Agents:** Many pyridine derivatives have been investigated as potential antitumor agents.[9][10] The ability to functionalize the picolinonitrile core allows for the synthesis of molecules designed to interact with specific biological targets in cancer cells.

- Antimicrobial Agents: The pyridine nucleus is a common feature in compounds with antibacterial and antifungal properties.[\[11\]](#)[\[12\]](#) Derivatives of **5-Chloro-3-hydroxypicolinonitrile** can be synthesized and tested against various pathogens.
- Kinase Inhibitors: The structural features of this compound make it a suitable starting point for the design of kinase inhibitors, a significant class of drugs used in oncology and immunology.

The "click chemistry" paradigm, which favors simple, high-yielding reactions, can be effectively applied to this scaffold to rapidly generate diverse molecular libraries for drug discovery.[\[13\]](#)

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of **5-Chloro-3-hydroxypicolinonitrile** and its derivatives. A combination of spectroscopic and chromatographic methods is typically employed.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

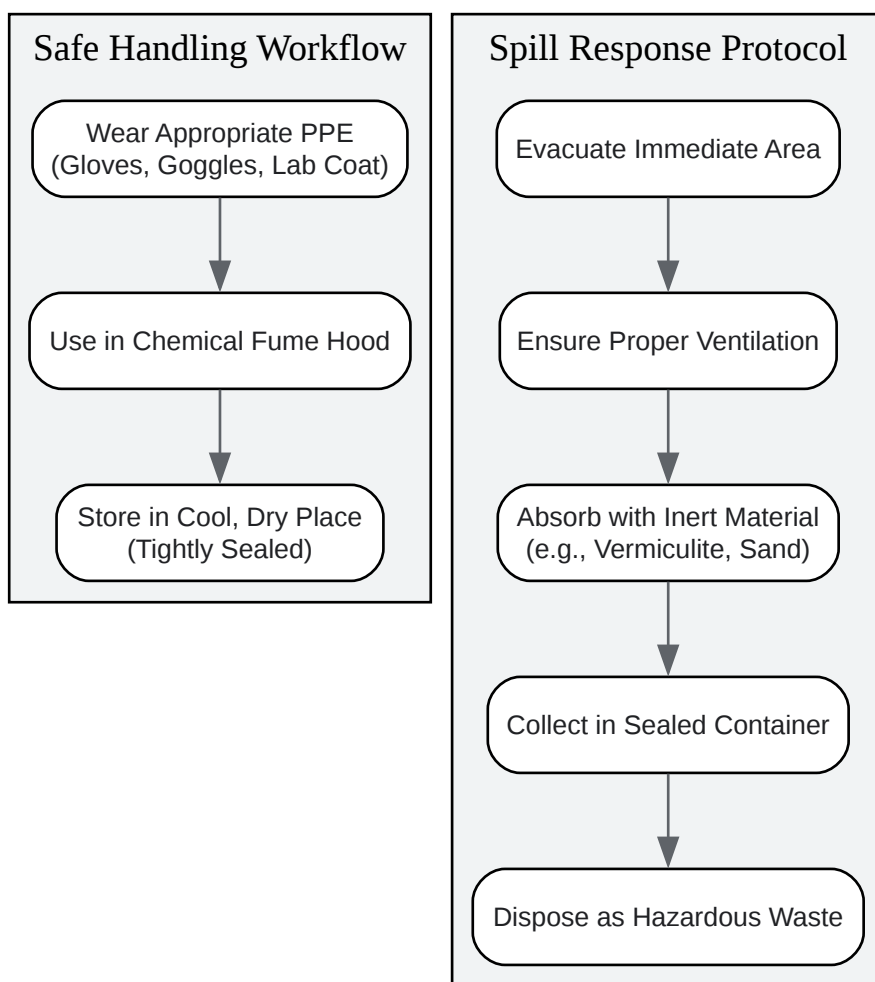
Analytical Technique	Expected Observations
^1H NMR	Aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The hydroxyl proton would be a broad singlet, with its chemical shift dependent on the solvent and concentration.
^{13}C NMR	Distinct signals for the six carbons, including the nitrile carbon (typically δ 115-120 ppm) and the carbons of the pyridine ring. The carbon attached to the hydroxyl group would be shifted downfield.
IR Spectroscopy	Characteristic absorption bands: a broad O-H stretch ($\sim 3200\text{-}3600\text{ cm}^{-1}$), a sharp $\text{C}\equiv\text{N}$ stretch ($\sim 2220\text{-}2260\text{ cm}^{-1}$), $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching in the aromatic region ($\sim 1400\text{-}1600\text{ cm}^{-1}$), and a C-Cl stretch ($\sim 600\text{-}800\text{ cm}^{-1}$).
Mass Spectrometry	The molecular ion peak (M^+) would confirm the molecular weight. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in a $\sim 3:1$ ratio) would result in a characteristic $\text{M}+2$ peak.
HPLC	Reversed-phase HPLC with a suitable C18 column and a mobile phase of acetonitrile/water or methanol/water with an acidic modifier can be used for purity assessment. [18]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling **5-Chloro-3-hydroxypicolinonitrile**. While a specific safety data sheet (SDS) is not widely available in the search results, general precautions for halogenated aromatic compounds should be observed.[\[4\]](#)[\[19\]](#)[\[20\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[\[21\]](#)[\[22\]](#)

- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19][20]
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.[19]
 - Eye Contact: Rinse cautiously with water for several minutes.[20]
 - Inhalation: Move the person to fresh air.
 - Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[19]



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Caption: Recommended safe handling and spill response workflow.

Experimental Protocols

The following protocols are provided as illustrative examples of how **5-Chloro-3-hydroxypicolinonitrile** can be used and analyzed.

Protocol 1: O-Alkylation of 5-Chloro-3-hydroxypicolinonitrile

This protocol describes a general procedure for the alkylation of the hydroxyl group, a common step in creating compound libraries.

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of **5-Chloro-3-hydroxypicolinonitrile** in a suitable dry solvent (e.g., DMF or acetone).
- **Base Addition:** Add 1.5 equivalents of a suitable base (e.g., potassium carbonate, K_2CO_3) to the solution. Stir the mixture at room temperature for 15-20 minutes.
- **Alkylating Agent Addition:** Add 1.2 equivalents of the alkylating agent (e.g., benzyl bromide or ethyl iodide) dropwise to the stirring suspension.
- **Reaction Monitoring:** Heat the reaction mixture to an appropriate temperature (e.g., $60^\circ C$) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Work-up:** Cool the reaction to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

- Characterization: Confirm the structure of the purified product using NMR, IR, and MS analysis.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for determining the purity of the compound.^{[18][23]}

- Instrumentation: Use a standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
- Mobile Phase: Prepare an isocratic or gradient mobile phase. A typical starting point is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA) or formic acid.
- Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
- Analysis Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 25°C
 - Detection Wavelength: 254 nm (or another appropriate wavelength determined by UV-Vis scan).
- Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion

5-Chloro-3-hydroxypicolinonitrile (CAS: 202186-21-8) is a highly functionalized pyridine derivative with significant potential as a building block in synthetic and medicinal chemistry. Its

three distinct reactive sites—the cyano, hydroxyl, and chloro groups—offer a versatile platform for the development of novel molecular architectures. For researchers engaged in drug discovery and the synthesis of complex organic molecules, this compound represents a valuable tool for accessing diverse chemical libraries and exploring new therapeutic possibilities.

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